molecular formula C7H3Cl5 B3025366 1,3-Dichloro-5-(trichloromethyl)benzene CAS No. 86241-47-6

1,3-Dichloro-5-(trichloromethyl)benzene

Cat. No. B3025366
CAS RN: 86241-47-6
M. Wt: 264.4 g/mol
InChI Key: DHTRCEKKRKYZSP-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(trichloromethyl)benzene is a chemical compound with the molecular formula C7H3Cl5 . It has a molecular weight of 264.364 g/mol .


Molecular Structure Analysis

The InChI code for 1,3-Dichloro-5-(trichloromethyl)benzene is 1S/C7H3Cl5/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 1,3-Dichloro-5-(trichloromethyl)benzene are not detailed in the available resources, it’s worth noting that similar compounds, such as benzotrichloride, react at the chlorinated α-carbon in substitution reactions .

Scientific Research Applications

Catalysis and Synthesis

1,3-Dichloro-5-(trichloromethyl)benzene has been utilized in the field of catalysis and synthesis. For instance, its derivative, 1,3,5-Tris(hydrogensulfato) benzene, was used as an efficient catalyst in synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), showcasing advantages like excellent yields and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Optimization in Industrial Applications

The compound plays a role in optimizing industrial chemical processes. A study focused on optimizing the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a high-performance isocyanate, using bis(trichloromethyl) Carbonate. This research aimed to develop a safer, more convenient, and environmentally friendly synthesis route for the isocyanate, crucial in various industries like automotive and construction (Dong Jianxun et al., 2018).

Supramolecular Chemistry

In supramolecular chemistry, 1,3,5-substituted benzene platforms, including derivatives of 1,3-dichloro-5-(trichloromethyl)benzene, have shown significant applications. For instance, 1,3,5-tris(2-benzyl-o-carboran-1-yl)benzene exhibited solvent-dependent conformation, indicating potential in molecular encapsulation and recognition (Songkram et al., 2010).

Material Science

In material science, the structural and electronic properties of derivatives like 1,3,5-tris(diphenylamino)benzene (TDAB) have been explored for their potential in creating polyradical materials through electrochemical processes (Yoshizawa et al., 1994).

properties

IUPAC Name

1,3-dichloro-5-(trichloromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl5/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTRCEKKRKYZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-5-(trichloromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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